molecular formula C11H20N2O5S B11005044 N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucine

N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucine

Cat. No.: B11005044
M. Wt: 292.35 g/mol
InChI Key: IZHUFLUCAGEYOI-NBXIYJJMSA-N
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Description

2-({[(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-3-methylpentanoic acid is a complex organic compound with the molecular formula C13H17NO5S This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-3-methylpentanoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({[(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-3-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

2-({[(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-3-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biochemical pathways and enzyme activities.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-3-methylpentanoic acid apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .

Properties

Molecular Formula

C11H20N2O5S

Molecular Weight

292.35 g/mol

IUPAC Name

(2S,3R)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylpentanoic acid

InChI

InChI=1S/C11H20N2O5S/c1-3-7(2)9(10(14)15)13-11(16)12-8-4-5-19(17,18)6-8/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t7-,8?,9+/m1/s1

InChI Key

IZHUFLUCAGEYOI-NBXIYJJMSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)NC1CCS(=O)(=O)C1

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)NC1CCS(=O)(=O)C1

Origin of Product

United States

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